

Application Notes and Protocols for Gold Nanoparticle Functionalization with Thiol-PEG24-acid

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Compound of Interest

Compound Name: *HS-Peg24-CH₂CH₂cooh*

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Introduction

Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2][3] Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their colloidal stability, reduce non-specific protein binding, and prolong circulation times in vivo.[4][5] This protocol details a step-by-step guide for the functionalization of gold nanoparticles with a heterobifunctional Thiol-PEG24-acid linker. The terminal thiol group facilitates a strong covalent bond with the gold surface, while the terminal carboxylic acid group provides a reactive site for subsequent bioconjugation of targeting ligands, drugs, or other biomolecules. This surface modification is a critical step in the development of AuNP-based diagnostics and therapeutics.

Experimental Protocol

This protocol is divided into three main stages: Synthesis of Gold Nanoparticles, Functionalization with Thiol-PEG24-acid, and Characterization of the functionalized nanoparticles.

Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles

This section describes the synthesis of AuNPs with a nominal diameter of 20 nm using the well-established Turkevich method.

Materials:

- Tetrachloroauric (III) acid trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Ultrapure water ($18.2 \text{ M}\Omega \cdot \text{cm}$)
- Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

- Prepare a 1 mM solution of HAuCl_4 in ultrapure water.
- In a clean round-bottom flask equipped with a reflux condenser, bring 50 mL of the 1 mM HAuCl_4 solution to a vigorous boil with constant stirring.
- Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl_4 solution.
- The solution color will change from pale yellow to colorless, then to a deep red or wine-red color, indicating the formation of AuNPs.
- Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
- Allow the solution to cool to room temperature.
- The synthesized citrate-stabilized AuNPs can be stored at 4°C for several weeks.

Part 2: Functionalization with Thiol-PEG24-acid

This stage involves the ligand exchange process where the citrate ions on the AuNP surface are replaced by Thiol-PEG24-acid molecules.

Materials:

- Citrate-stabilized gold nanoparticles (from Part 1)
- Thiol-PEG24-acid ($\text{HS}-(\text{CH}_2)_2-(\text{OCH}_2\text{CH}_2)_{24}-\text{COOH}$)
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrapure water

Procedure:

- Prepare a stock solution of Thiol-PEG24-acid in ultrapure water. The concentration will depend on the desired surface coverage.
- To the citrate-stabilized AuNP solution, add the Thiol-PEG24-acid solution. A common molar ratio of PEG to AuNPs is in the range of 300:1 to 5000:1 to achieve a dense surface coating.
- Incubate the mixture overnight at room temperature with gentle stirring. This allows for the formation of a strong gold-sulfur bond.
- To remove excess, unbound Thiol-PEG24-acid and displaced citrate ions, the solution is purified by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
- Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS buffer.
- Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.
- After the final wash, resuspend the purified Thiol-PEG24-acid functionalized AuNPs in the desired buffer for storage or further use.

Part 3: Characterization of Functionalized Gold Nanoparticles

Thorough characterization is essential to confirm the successful functionalization and to assess the quality of the nanoparticles.

Methods:

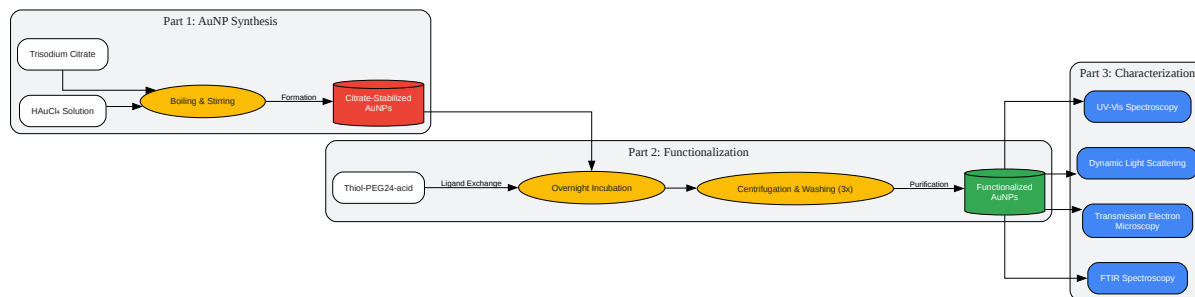
- **UV-Visible Spectroscopy:** Measure the absorbance spectrum of the AuNPs before and after functionalization. The surface plasmon resonance (SPR) peak for ~20 nm AuNPs is typically around 520 nm. A slight red-shift in the SPR peak after PEGylation indicates a change in the local refractive index around the nanoparticles, suggesting successful surface modification.
- **Dynamic Light Scattering (DLS):** DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter after functionalization confirms the presence of the PEG layer on the AuNP surface.
- **Transmission Electron Microscopy (TEM):** TEM provides information on the core size, shape, and monodispersity of the AuNPs. While it may not directly visualize the PEG layer, it confirms the integrity of the nanoparticle core after the functionalization process.
- **Fourier-Transform Infrared Spectroscopy (FTIR):** FTIR can be used to identify the chemical groups present on the nanoparticle surface. The appearance of characteristic peaks for the C-O-C stretch of the PEG backbone and the C=O stretch of the carboxylic acid would confirm the presence of the Thiol-PEG24-acid.
- **Zeta Potential Measurement:** The zeta potential provides information about the surface charge of the nanoparticles. A change in the zeta potential from negative (due to citrate) to a different negative value (due to the terminal carboxyl group of the PEG) can indicate successful ligand exchange.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis and functionalization process.

Parameter	Value	Characterization Method	Reference
AuNP Synthesis			
HAuCl ₄ Concentration	1 mM	-	
Trisodium Citrate Concentration	38.8 mM	-	
Reaction Temperature	Boiling (approx. 100°C)	-	
Resulting AuNP Core Diameter	~20 nm	TEM	
Surface Plasmon Resonance (SPR)	~520 nm	UV-Vis Spectroscopy	
Functionalization			
Molar Ratio (PEG:AuNP)	300:1 to 5000:1	-	
Incubation Time	Overnight	-	
Centrifugation Speed	~12,000 x g	-	-
Centrifugation Time	20 minutes	-	-
Characterization			
Increase in Hydrodynamic Diameter	5 - 15 nm	DLS	
Red-shift in SPR Peak	2 - 5 nm	UV-Vis Spectroscopy	

Experimental Workflow



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Workflow for the functionalization of gold nanoparticles.

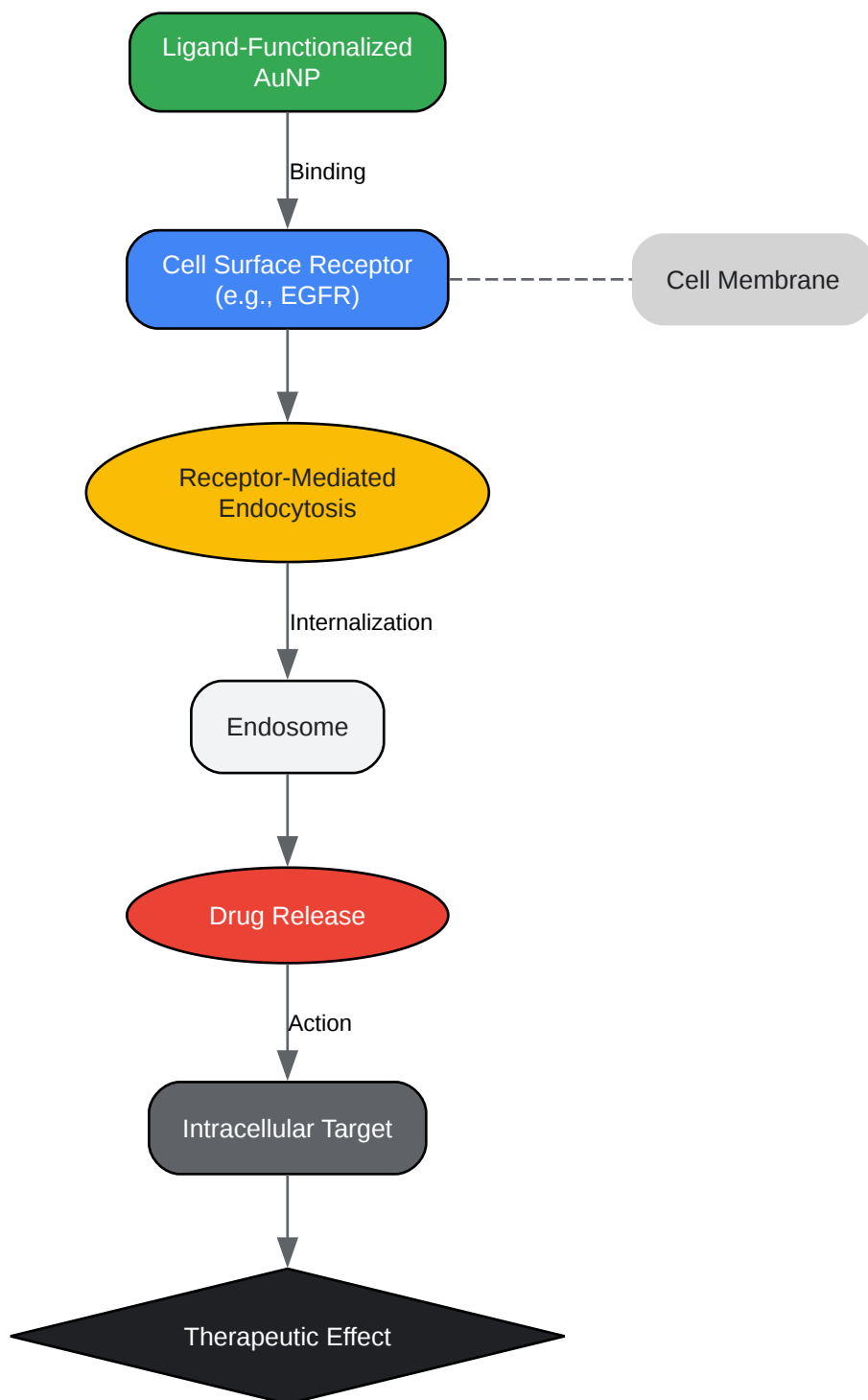
Further Applications: Bioconjugation

The terminal carboxylic acid groups on the PEGylated AuNPs can be activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with amine-containing molecules such as proteins, antibodies, or small molecule drugs. This allows for the development of targeted drug delivery systems and diagnostic probes.

Signaling Pathway Diagram

The functionalized gold nanoparticles can be designed to interact with specific cellular pathways. For example, by conjugating a targeting ligand that binds to a cell surface receptor

(e.g., EGFR), the nanoparticle can be internalized and potentially influence downstream signaling.



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Targeted AuNP interaction with a cell signaling pathway.

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